4-Methoxy-3-sulfamoylbenzamide is a chemical compound characterized by its specific functional groups and structure. It is classified as an aromatic sulfonamide derivative, which is notable for its potential applications in pharmaceuticals and chemical synthesis.
This compound can be synthesized through various chemical reactions involving aromatic compounds, methoxy groups, and sulfonamide functionalities. The exploration of its properties and reactions is significant in organic chemistry.
4-Methoxy-3-sulfamoylbenzamide falls under the category of sulfonamides, which are compounds containing a sulfonamide group (-SO2NH2). These compounds are known for their antibacterial properties and are widely studied in medicinal chemistry.
The synthesis of 4-Methoxy-3-sulfamoylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine, typically an amide or an amine that contains a carbonyl group.
4-Methoxy-3-sulfamoylbenzamide has a specific molecular formula of C₈H₁₁N₃O₃S. Its structure features:
4-Methoxy-3-sulfamoylbenzamide can participate in various chemical reactions typical of sulfonamides and amides. Key reactions include:
The mechanism of action for 4-Methoxy-3-sulfamoylbenzamide, particularly in biological systems, involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action is similar to other sulfonamide antibiotics.
4-Methoxy-3-sulfamoylbenzamide has several applications:
The 4-methoxy-3-sulfamoylbenzamide scaffold serves as a critical structural foundation for a novel class of renal outer medullary potassium (ROMK or Kir1.1) channel inhibitors. ROMK channels are essential for potassium recycling in the thick ascending limb of the loop of Henle and potassium secretion in the cortical collecting duct. Inhibition of these channels disrupts the renal tubular electrochemical gradient necessary for sodium reabsorption, thereby functioning as a potassium-sparing diuretic mechanism distinct from conventional therapies [10]. The 4-methoxy substitution specifically enhances molecular interactions within the ROMK pore region, contributing to improved binding affinity and channel blockade efficiency [4].
Inhibition of ROMK by 4-methoxy-3-sulfamoylbenzamide derivatives reduces potassium efflux from renal tubular epithelial cells. This disruption diminishes the positive transepithelial voltage gradient that normally drives paracellular sodium and calcium reabsorption in the thick ascending limb. Consequently, these compounds produce significant natriuresis (increased sodium excretion) and diuresis (increased water excretion) without proportional kaliuresis (potassium excretion) [10]. Preclinical studies demonstrate that optimized derivatives like PF-06807656 ((-)-16) exhibit potent ROMK inhibition (Tl⁺ flux IC₅₀ = 160 nM; whole-cell patch clamp IC₅₀ = 61 nM) and remarkable species selectivity (>76-fold higher potency against human versus rat ROMK channels) [4]. This selectivity is attributed to differential interactions with residue N171 in human ROMK versus D171 in rat orthologs, where the N171D mutation ablates activity of earlier inhibitors but not this chemotype .
Table 1: Pharmacological Profile of 4-Methoxy-3-sulfamoylbenzamide-Derived ROMK Inhibitors [4]
Compound | ROMK Tl⁺ Flux IC₅₀ (nM) | hERG Binding Kᵢ (µM) | Human/ Rat Selectivity | Key Structural Features |
---|---|---|---|---|
4 (Initial HTS) | 6,500 | >40 | Not reported | Unoptimized scaffold |
8 | 440 | >40 | Limited | 3-Methyl-1,2,4-oxadiazole R₁ |
(-)-16 (PF-06807656) | 160 | 28 | >187-fold | (S)-1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethyl R₁ |
22e (MK-8153) | Not disclosed | Not disclosed | High | Optimized pharmacokinetics; Long t½ (~14h) |
Metabolic stability is enhanced through strategic substitutions: Introduction of α-methyl groups (e.g., in PF-06807656) improves aqueous solubility while maintaining ROMK potency, and triazole-containing variants (e.g., 14, 15) demonstrate lower human liver microsomal clearance (Clᵢₙₜ,ₐₚₚ < 9 mL/min/kg) compared to oxadiazole predecessors . These properties enable sustained channel blockade and diuretic/natriuretic effects with reduced dosing frequency—critical for maintaining stable plasma concentrations and minimizing peak-trough fluctuations associated with electrolyte imbalances [10].
4-Methoxy-3-sulfamoylbenzamide-based ROMK inhibitors offer significant advantages over conventional diuretics. Unlike thiazide diuretics (which inhibit NCC in the distal tubule) or loop diuretics (e.g., furosemide, inhibiting NKCC2 in the thick ascending limb), ROMK inhibitors decouple sodium excretion from potassium loss. This translates to reduced risk of diuretic-induced hypokalemia—a major limitation of current therapies affecting ~15-40% of treated hypertensives . Mechanistically, ROMK inhibitors reduce potassium secretion downstream in the collecting duct, whereas loop/thiazide diuretics increase distal tubule sodium delivery, which paradoxically stimulates potassium secretion via ENaC channels [10].
In vivo studies with clinical candidates (e.g., MK-7145) demonstrate comparable natriuresis to hydrochlorothiazide but with significantly higher potassium retention. This unique pharmacodynamic profile positions ROMK inhibitors as promising agents for hypertension and heart failure management, particularly in patients with electrolyte disturbances or resistance to conventional diuretics [10]. Additionally, their insensitivity to resistance mechanisms developing against loop diuretics (e.g., NKCC2 upregulation) offers therapeutic potential in chronic kidney disease where conventional agents lose efficacy .
Structurally modified 4-methoxy-3-sulfamoylbenzamides constitute the sulfamoylbenzamide (SBA) class of hepatitis B virus (HBV) capsid assembly modulators (CAMs). These compounds target the HBV core protein (Cp149), disrupting nucleocapsid formation—an essential step in viral replication. The 4-methoxy group enhances hydrophobic interactions within the core protein dimer-dimer interface, promoting aberrant capsid assembly and suppressing pgRNA encapsidation [2] [5] [9].
SBAs accelerate capsid assembly kinetics but prevent packaging of the pregenomic RNA (pgRNA)-polymerase complex into stable nucleocapsids. This results in the formation of empty capsids devoid of viral genetic material, effectively terminating viral replication. Molecular dynamics simulations reveal that 4-methoxy-3-sulfamoylbenzamide derivatives (e.g., NVR 3-778) bind a hydrophobic pocket at the Cp149 dimer-dimer interface, forming hydrogen bonds with residues Trp₁₀₂ and Thr₁₂₈ [5] [6]. Introduction of primary amines at the benzamide 6-position (e.g., in KR-26556 (11)) yields additional hydrogen bonding with Tyr₁₁₈, explaining its 9-fold greater potency (EC₅₀ = 0.03 µM) versus NVR 3-778 (EC₅₀ = 0.26 µM) in reducing intracellular HBV DNA in HepAD38 cells [5].
Table 2: Antiviral Activity of 4-Methoxy-3-sulfamoylbenzamide Derivatives Against HBV [2] [5]
Compound | HBV DNA EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | Key Structural Modifications |
---|---|---|---|---|
NVR 3-778 | 0.26 | >50 | >192 | Parent SBA; 4-F, 6-H |
4 (R=H) | >3.30 | >50 | <15 | 4-Defluoro analogue |
5 (6-OMe) | >3.30 | >50 | <15 | 6-Methoxy substitution |
9 (6-NH₂) | 0.24 | >50 | >208 | 6-Amino, 4-defluoro |
11 (KR-26556) | 0.03 | >50 | >1,666 | 4-F, 6-NH₂ |
KR019 | 0.04 | >50 | >1,250 | Optimized SBA; Improved metabolic stability |
Optimization focuses on metabolic stability and solubility: Derivatives like KR019 retain submicromolar potency (EC₅₀ = 40 nM) while exhibiting low turnover in human liver microsomes and minimal CYP450 inhibition (IC₅₀ >17 µM for CYP2C9), reducing risks of drug interactions. High plasma protein binding (>98%) may limit free drug concentrations but supports hepatotropism—advantageous for targeting hepatic HBV reservoirs [2] [5].
Although both SBAs and HAPs target the HBV core protein, their molecular mechanisms and phenotypic outcomes diverge significantly. HAPs (e.g., HAP_R01) induce grossly misassembled capsids by occupying an extended hydrophobic subpocket involving residues Pro₂₅ and Val₁₂₄, thereby distorting dimer angles. This triggers proteasomal degradation of core protein. In contrast, SBAs permit formation of morphologically intact but genome-deficient capsids without core protein depletion [6] [9].
Crystallographic analyses confirm both chemotypes bind the Cp149 dimer-dimer interface, but HAPs penetrate deeper into a subpocket inaccessible to SBAs due to steric constraints of the sulfamoylbenzamide scaffold [6]. Consequently, resistance profiles differ:
This mechanistic divergence supports combination therapy approaches. SBAs avoid HAP-associated cytotoxicity from protein degradation and offer complementary resistance barriers, positioning them as valuable components in curative HBV regimens [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7